molecular formula C13H13N3O B7454940 N-benzyl-5-methylpyrazine-2-carboxamide

N-benzyl-5-methylpyrazine-2-carboxamide

Cat. No. B7454940
M. Wt: 227.26 g/mol
InChI Key: LUECSNIBRZXCAI-UHFFFAOYSA-N
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Description

N-benzyl-5-methylpyrazine-2-carboxamide is a chemical compound that has been extensively researched in the field of medicinal chemistry. It is a pyrazine derivative that has shown potential in various scientific applications, including drug discovery and development.

Mechanism of Action

The mechanism of action of N-benzyl-5-methylpyrazine-2-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in tumor growth and inflammation. It may also modulate neurotransmitter levels in the brain, leading to its potential in treating neurological disorders.
Biochemical and Physiological Effects:
N-benzyl-5-methylpyrazine-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells and reduce inflammation in animal models. It has also been found to reduce pain and improve cognitive function in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-5-methylpyrazine-2-carboxamide in lab experiments is its potential in drug discovery and development. It has been found to exhibit various pharmacological activities, making it a promising candidate for further investigation. However, one limitation is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the research of N-benzyl-5-methylpyrazine-2-carboxamide. One direction is to investigate its potential in treating other neurological disorders such as Huntington's disease and multiple sclerosis. Another direction is to explore its mechanism of action and identify potential targets for drug development. Additionally, further studies are needed to optimize its pharmacokinetic properties and improve its bioavailability.

Synthesis Methods

The synthesis of N-benzyl-5-methylpyrazine-2-carboxamide involves the reaction of 5-methylpyrazine-2-carboxylic acid with benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

N-benzyl-5-methylpyrazine-2-carboxamide has been studied for its potential in drug discovery and development. It has been found to exhibit antitumor, anti-inflammatory, and analgesic activities. It has also been investigated for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-benzyl-5-methylpyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-10-7-15-12(9-14-10)13(17)16-8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUECSNIBRZXCAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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